5-Chloro-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide
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Overview
Description
5-Chloro-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide is a chemical compound with the molecular formula C8H12ClN3O2S It is characterized by the presence of a chloro group, dimethylamino group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-nitropyridine and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pressure are carefully regulated to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)pyridine: Similar structure but lacks the chloro and sulfonamide groups.
N,N-Dimethyl-4-aminopyridine: Similar structure but lacks the chloro and sulfonamide groups.
Uniqueness
5-Chloro-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide is unique due to the presence of the chloro and sulfonamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H12ClN3O2S |
---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
5-chloro-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12ClN3O2S/c1-10-8-6(9)4-11-5-7(8)15(13,14)12(2)3/h4-5H,1-3H3,(H,10,11) |
InChI Key |
SYSQAEOKKUGRJT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1S(=O)(=O)N(C)C)Cl |
Origin of Product |
United States |
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